1-[(4-chlorophenyl)methyl]-3-[3-(4-phenylpiperazin-1-yl)propyl]urea
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Overview
Description
1-[(4-chlorophenyl)methyl]-3-[3-(4-phenylpiperazin-1-yl)propyl]urea is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a phenylpiperazine moiety, and a urea linkage. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-3-[3-(4-phenylpiperazin-1-yl)propyl]urea typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with 1-phenylpiperazine to form an intermediate, which is then reacted with isocyanate to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or toluene and may require catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-3-[3-(4-phenylpiperazin-1-yl)propyl]urea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-3-[3-(4-phenylpiperazin-1-yl)propyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-[3-(4-phenylpiperazin-1-yl)propyl]urea involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-bromophenyl)methyl]-3-[3-(4-phenylpiperazin-1-yl)propyl]urea
- 1-[(4-fluorophenyl)methyl]-3-[3-(4-phenylpiperazin-1-yl)propyl]urea
- 1-[(4-methylphenyl)methyl]-3-[3-(4-phenylpiperazin-1-yl)propyl]urea
Uniqueness
1-[(4-chlorophenyl)methyl]-3-[3-(4-phenylpiperazin-1-yl)propyl]urea stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the chlorophenyl group, in particular, influences its binding affinity and specificity towards certain molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[3-(4-phenylpiperazin-1-yl)propyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN4O/c22-19-9-7-18(8-10-19)17-24-21(27)23-11-4-12-25-13-15-26(16-14-25)20-5-2-1-3-6-20/h1-3,5-10H,4,11-17H2,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOFQTGLXYNSQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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